molecular formula C10H14N2O2 B065071 6-Amino-3-(dimethylamino)-2-methylbenzoic acid CAS No. 185689-55-8

6-Amino-3-(dimethylamino)-2-methylbenzoic acid

Cat. No. B065071
M. Wt: 194.23 g/mol
InChI Key: ILELUCGSPKIAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(dimethylamino)-2-methylbenzoic acid, also known as Dapoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant and to treat premature ejaculation. However,

Mechanism Of Action

6-Amino-3-(dimethylamino)-2-methylbenzoic acid works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft and enhances the transmission of serotonin signals. This leads to an increase in the duration of sexual intercourse and a decrease in premature ejaculation.

Biochemical And Physiological Effects

6-Amino-3-(dimethylamino)-2-methylbenzoic acid has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin in the brain, decreasing the levels of norepinephrine, and reducing the activity of the sympathetic nervous system. These effects are thought to contribute to its efficacy in treating premature ejaculation.

Advantages And Limitations For Lab Experiments

6-Amino-3-(dimethylamino)-2-methylbenzoic acid has several advantages for use in lab experiments, including its high selectivity for the serotonin transporter and its ability to rapidly and effectively increase serotonin levels. However, it also has some limitations, including its potential for adverse effects on other neurotransmitter systems and its potential to interact with other drugs.

Future Directions

There are several potential future directions for research on 6-Amino-3-(dimethylamino)-2-methylbenzoic acid, including exploring its potential use in combination with other drugs for the treatment of depression and anxiety, investigating its potential as an analgesic, and examining its potential use in the treatment of other sexual dysfunctions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Amino-3-(dimethylamino)-2-methylbenzoic acid and to identify any potential adverse effects or interactions with other drugs.

Scientific Research Applications

6-Amino-3-(dimethylamino)-2-methylbenzoic acid has been extensively studied for its potential applications in treating other conditions, such as anxiety, depression, and obsessive-compulsive disorder. Research has also been conducted on its potential use as an analgesic and in the treatment of other sexual dysfunctions.

properties

CAS RN

185689-55-8

Product Name

6-Amino-3-(dimethylamino)-2-methylbenzoic acid

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-amino-3-(dimethylamino)-2-methylbenzoic acid

InChI

InChI=1S/C10H14N2O2/c1-6-8(12(2)3)5-4-7(11)9(6)10(13)14/h4-5H,11H2,1-3H3,(H,13,14)

InChI Key

ILELUCGSPKIAGH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)O)N)N(C)C

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)N(C)C

synonyms

Benzoic acid, 6-amino-3-(dimethylamino)-2-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step A (1.20 g, 5.5 mmol) was suspended in 16.5 mL of 1N NaOH and stirred at room temperature for 1 hour. The pH was adjusted to 4 with 3N HCl and concentrated to near dryness under reduced pressure. The wet residue was suspended in EtOAc and treated with sodium acetate (1.30 g, 18 mmol). The EtOAc layer was dried (Na2SO4), filtered and evaporated under reduced pressure affording 641 mg (61%) of product. 1H-NMR (300 MHz, d6-DMSO) δ 2.18 (s, 3H), 2.46 (s, 6H), 6.35 (d. J=8 Hz, 1H), 6.67 (d. 8 Hz, 1H).
Name
product
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Four
Yield
61%

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